molecular formula C16H15Cl2NO3 B12202617 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one

Cat. No.: B12202617
M. Wt: 340.2 g/mol
InChI Key: PNZCZNXWFIVUEJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one typically involves the reaction of 6,8-dichlorochromone with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-cyanochromone: Similar in structure but with a cyano group instead of the piperidyl carbonyl group.

    6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one: Similar but with a different piperidine derivative.

Uniqueness

6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one is unique due to its specific substitution pattern and the presence of the 4-methylpiperidyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

6,8-dichloro-3-(4-methylpiperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C16H15Cl2NO3/c1-9-2-4-19(5-3-9)15(20)12-7-10-6-11(17)8-13(18)14(10)22-16(12)21/h6-9H,2-5H2,1H3

InChI Key

PNZCZNXWFIVUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

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